3-((tert-Butoxycarbonyl)amino)-1,1-dimethyl-2,3-dihydro-1H-indene-5-carboxylic acid
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Overview
Description
3-((tert-Butoxycarbonyl)amino)-1,1-dimethyl-2,3-dihydro-1H-indene-5-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group is a common protecting group for amines, providing stability during various chemical reactions and allowing for selective deprotection under specific conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((tert-Butoxycarbonyl)amino)-1,1-dimethyl-2,3-dihydro-1H-indene-5-carboxylic acid typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile . The reaction conditions are generally mild, and the Boc-protected product can be isolated in good yields.
Industrial Production Methods
Industrial production of Boc-protected amino acids often involves similar synthetic routes but on a larger scale. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds efficiently and sustainably . These systems offer advantages such as improved reaction control, higher yields, and reduced waste compared to traditional batch processes.
Chemical Reactions Analysis
Types of Reactions
3-((tert-Butoxycarbonyl)amino)-1,1-dimethyl-2,3-dihydro-1H-indene-5-carboxylic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the Boc-protected compound, often leading to the formation of amines or alcohols.
Substitution: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amino group
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Trifluoroacetic acid (TFA) and hydrochloric acid (HCl) in methanol are commonly used for Boc deprotection
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Boc deprotection typically yields the free amine, which can then be further functionalized or used in peptide synthesis .
Scientific Research Applications
3-((tert-Butoxycarbonyl)amino)-1,1-dimethyl-2,3-dihydro-1H-indene-5-carboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-((tert-Butoxycarbonyl)amino)-1,1-dimethyl-2,3-dihydro-1H-indene-5-carboxylic acid primarily involves the protection and deprotection of the amino group. The Boc group provides stability during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical pathways and interact with molecular targets, such as enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
- 3-((tert-Butoxycarbonyl)amino)methylbenzoic acid
- 3-((tert-Butoxycarbonyl)amino)phenylboronic acid
- 3-((tert-Butoxycarbonyl)amino)propanoic acid
Uniqueness
3-((tert-Butoxycarbonyl)amino)-1,1-dimethyl-2,3-dihydro-1H-indene-5-carboxylic acid is unique due to its specific indene structure, which imparts distinct chemical properties and reactivity. This compound’s combination of the Boc-protected amino group and the indene scaffold makes it particularly valuable in the synthesis of complex molecules and biologically active compounds.
Properties
Molecular Formula |
C17H23NO4 |
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Molecular Weight |
305.4 g/mol |
IUPAC Name |
1,1-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3-dihydroindene-5-carboxylic acid |
InChI |
InChI=1S/C17H23NO4/c1-16(2,3)22-15(21)18-13-9-17(4,5)12-7-6-10(14(19)20)8-11(12)13/h6-8,13H,9H2,1-5H3,(H,18,21)(H,19,20) |
InChI Key |
SWNQHEZBCFJXPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C2=C1C=CC(=C2)C(=O)O)NC(=O)OC(C)(C)C)C |
Origin of Product |
United States |
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